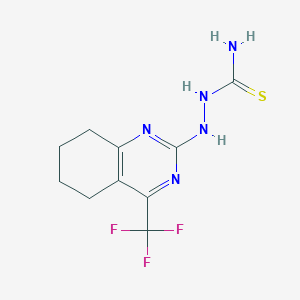
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique quinazoline core structure, which is modified with a trifluoromethyl group and a thiosemicarbazido moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazido moiety to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinazoline core .
科学的研究の応用
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The thiosemicarbazido moiety can form covalent bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-methylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-ethylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C10H12F3N5S |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]thiourea |
InChI |
InChI=1S/C10H12F3N5S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)18-17-8(14)19/h1-4H2,(H3,14,17,19)(H,15,16,18) |
InChIキー |
TVAOZJLYTVSANT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)NNC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



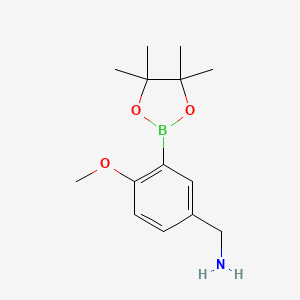
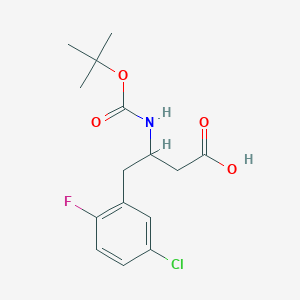
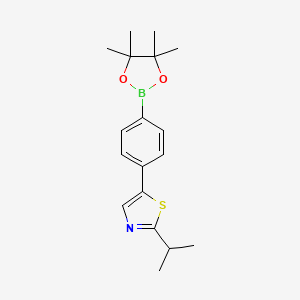
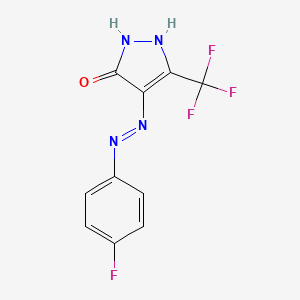
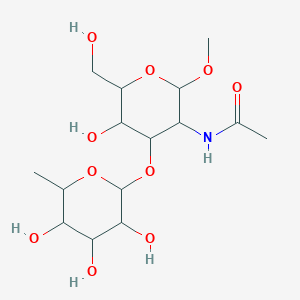
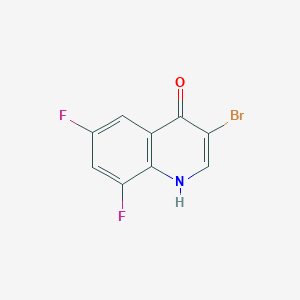
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
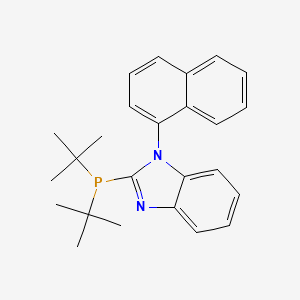
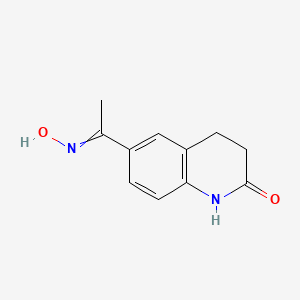
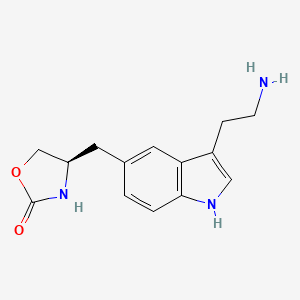
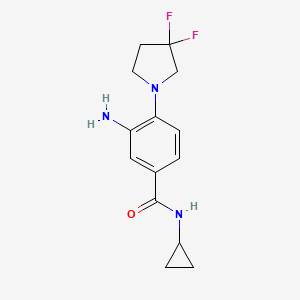
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
